环丁烷丙二酰过氧化物

描述

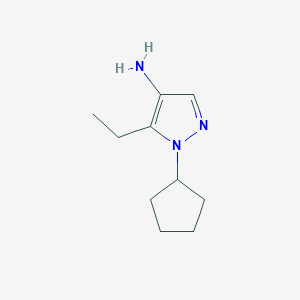

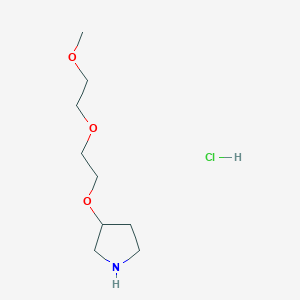

Cyclobutane malonyl peroxide is a molecule belonging to the family of peroxides, characterized by having an unstable oxygen-oxygen bond. It has a molecular formula of C6H6O4 and an average mass of 142.109 Da .

Synthesis Analysis

Malonyl peroxides were first synthesized in 1971 . A significant amount of work has been dedicated to the thermolysis, photolysis, and pyrolysis of malonyl peroxides . The synthesis of cyclobutanes involves various strategies, including the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates .Molecular Structure Analysis

Cyclobutane adopts a puckered conformation to minimize torsional strain . If it were planar, there would be eight pairs of C–H eclipsing interactions and the torsional strain would have been rather high .Chemical Reactions Analysis

Malonyl peroxides have been used as reagents for stereoselective dioxygenation and oxyamination of alkenes with the formation of diols or heterocyclic compounds . The oxidative C–O coupling of malonyl peroxides with arenes, various CH acids, and enol ethers are also discussed .Physical And Chemical Properties Analysis

Cyclobutane malonyl peroxide has a molecular formula of C6H6O4 . The general formula for a cycloalkane composed of n carbons is CnH2n .科学研究应用

Cyclobutane Malonyl Peroxide: A Comprehensive Analysis of Scientific Research Applications

Dioxygenation and Oxyamination of Alkenes: Cyclobutane malonyl peroxide can be used in the dioxygenation process of alkenes, which introduces two oxygen atoms into the substrate, potentially forming diols. Similarly, it can assist in oxyamination, adding an oxygen and an amine group to alkenes .

Oxidative C–O Coupling Reactions: This compound finds application in oxidative carbon-oxygen coupling reactions with various substrates such as arenes, enol ethers, 1,3-dicarbonyl compounds, and N-heterocyclic compounds. These reactions are crucial for synthesizing complex molecules .

Sulfoxide Synthesis: In the synthesis of sulfoxides, cyclobutane malonyl peroxide may act as an oxidizing agent to introduce a sulfinyl group into organic substrates, which is a valuable functional group in organic chemistry .

Radical Chemistry: The compound could play a role in radical chemistry where it may help generate free radicals under controlled conditions. These radicals can then be used in various synthetic applications, showcasing the compound’s versatility in modern organic synthesis .

Alternative Solutions in Organic Synthesis: Research indicates that cyclobutane malonyl peroxide might offer alternative pathways in organic synthesis by overcoming traditional challenges associated with radical reactions .

6. Unique Methods in Taming Free Radicals It is possible that this compound contributes to developing unique methods to control and utilize free radicals for complex chemical transformations .

安全和危害

未来方向

With the deeper understanding of the cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies would certainly emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .

作用机制

Target of Action

Cyclobutane malonyl peroxide primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in organic chemistry as they are often used as building blocks to create more complex molecules .

Mode of Action

Cyclobutane malonyl peroxide interacts with its targets through a process known as dioxygenation . This process involves the addition of oxygen atoms to the alkene, resulting in the formation of diols or heterocyclic compounds . The reaction of alkenes with cyclobutane malonyl peroxide in the presence of water leads to the formation of syn-1,2-diols . This reaction is followed by hydrolysis, which breaks down the compound into simpler substances .

Biochemical Pathways

The primary biochemical pathway affected by cyclobutane malonyl peroxide is the oxidative C–O coupling with arenes, enol ethers, 1,3-dicarbonyl, and N-heterocyclic compounds . This pathway involves the sequential decarboxylative condensation of five molecules of malonyl-coenzyme A . The end products of this pathway include diols and heterocyclic compounds .

Result of Action

The molecular and cellular effects of cyclobutane malonyl peroxide’s action primarily involve the formation of diols or heterocyclic compounds through the dioxygenation of alkenes . These compounds can have various biological activities and can serve as precursors for the synthesis of more complex molecules . In addition, one of the isomers of cyclobutane malonyl peroxide has shown excellent in vitro anti-cancer activity towards various cancer cell lines .

Action Environment

The action, efficacy, and stability of cyclobutane malonyl peroxide can be influenced by various environmental factors. For instance, the presence of water is necessary for the dioxygenation of alkenes . Additionally, the reaction medium can also affect the yield and selectivity of the reaction . More research is needed to fully understand how different environmental factors influence the action of cyclobutane malonyl peroxide.

属性

IUPAC Name |

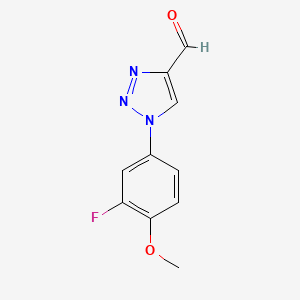

6,7-dioxaspiro[3.4]octane-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-4-6(2-1-3-6)5(8)10-9-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQQTMMSCSSKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)OOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dioxaspiro[3.4]octane-5,8-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)

![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)

![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)

![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)